PD 146176

Catalog No.
S538793
CAS No.
4079-26-9
M.F
C15H11NS
M. Wt
237.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD 146176

CAS Number

4079-26-9

Product Name

PD 146176

IUPAC Name

6,11-dihydrothiochromeno[4,3-b]indole

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2

InChI Key

ZGOOPZVQMLHPFM-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

6,11-dihydro-5-thia-11-aza-benzo(a)-fluorene, PD 146176, PD-146176

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24

Description

The exact mass of the compound 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole is 237.0612 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis and Investigation as Potential Anti-tumor Agent:

Research efforts have explored the synthesis of 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole derivatives to investigate their potential as anti-tumor agents. A study published in the Journal of Pharmacy and Pharmacology investigated the synthesis of 6,6-dimethyl derivatives of this compound. The researchers aimed to determine the effect of the additional methyl groups on both antitumor and antifungal activity [].

Evaluation as 15-LO Inhibitor:

Another area of scientific exploration involving 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole is its function as a potential inhibitor of the enzyme 15-lipoxygenase (15-LO). This enzyme plays a role in various biological processes, and its inhibition has been linked to potential therapeutic applications. Suppliers like Santa Cruz Biotechnology offer 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, highlighting its use as a potent and selective 15-LO inhibitor, but further research is likely needed to fully understand its therapeutic potential [].

PD 146176, with the Chemical Abstracts Service number 4079-26-9, is recognized as a potent and selective inhibitor of reticulocyte 15-lipoxygenase-1. This compound is notable for its role in limiting hypercholesterolemia-induced atherosclerosis, particularly in models such as New Zealand White rabbits. PD 146176 is characterized by its unique chemical structure, which includes a benzothiopyrano core, contributing to its biological efficacy and specificity in inhibiting lipoxygenase pathways .

PD 146176 primarily acts through the inhibition of the enzyme reticulocyte 15-lipoxygenase-1, which is involved in the metabolism of arachidonic acid to leukotrienes. By inhibiting this enzyme, PD 146176 disrupts the production of inflammatory mediators, thereby influencing various physiological responses. The compound does not exhibit hazardous reactions under standard conditions, indicating a stable profile in laboratory settings .

Key Reactions:

  • Inhibition of Lipoxygenase Pathway: PD 146176 selectively inhibits the conversion of arachidonic acid to leukotriene B4 and other metabolites.
  • Reduction of Inflammatory Responses: By blocking leukotriene synthesis, PD 146176 mitigates inflammatory processes associated with hypercholesterolemia and atherosclerosis.

The biological activity of PD 146176 has been extensively studied in preclinical models. Its primary action as an inhibitor of reticulocyte 15-lipoxygenase-1 has shown promising results in reducing markers of inflammation and atherosclerosis. Research indicates that PD 146176 can significantly lower cholesterol levels and the progression of atherosclerotic lesions in animal models, highlighting its potential therapeutic applications in cardiovascular diseases .

Effects Observed:

  • Decreased Cholesterol Levels: Inhibits hypercholesterolemia-related pathways.
  • Reduced Atherosclerotic Lesions: Demonstrated efficacy in animal studies.

The synthesis of PD 146176 involves multi-step organic reactions that typically include the formation of the benzothiopyrano structure. While specific synthetic routes may vary, general methods include:

  • Formation of Benzothiopyrano Core: Utilizing appropriate starting materials such as thiophenes and phenolic compounds.
  • Functionalization: Introducing specific functional groups to enhance lipoxygenase inhibition.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

Detailed synthetic protocols can be found in specialized chemical literature or proprietary methods from chemical suppliers .

PD 146176 has significant potential applications in pharmacology, particularly for conditions related to inflammation and cardiovascular health. Its ability to inhibit lipoxygenase makes it a candidate for:

  • Cardiovascular Disease Treatment: Targeting atherosclerosis and related conditions.
  • Inflammatory Disorders: Potential use in managing chronic inflammatory diseases due to its anti-inflammatory properties.

Interaction studies involving PD 146176 have focused on its effects on various biological pathways influenced by lipoxygenases. Notably, studies have indicated that:

  • Synergistic Effects with Other Inhibitors: Combining PD 146176 with other anti-inflammatory agents may enhance therapeutic outcomes.
  • Impact on Immune Responses: The inhibition of leukotrienes may alter immune cell behavior, suggesting implications for autoimmune conditions.

These findings underline the importance of further research to fully understand the interaction dynamics of PD 146176 within biological systems .

PD 146176 shares structural and functional similarities with several other compounds that also target lipoxygenases or related pathways. Key compounds include:

Compound NameMechanism of ActionUnique Features
ZileutonLipoxygenase inhibitorFirst oral leukotriene synthesis inhibitor approved for asthma
MK-886Selective inhibitor of lipoxygenasesPotent against both reticulocyte and platelet lipoxygenases
AloxistatinInhibitor of arachidonic acid metabolismBroad spectrum anti-inflammatory effects

Uniqueness of PD 146176

PD 146176 is distinguished by its selective inhibition profile specifically targeting reticulocyte 15-lipoxygenase-1, which may confer advantages in minimizing side effects associated with broader lipoxygenase inhibition seen with other compounds. This selectivity may lead to more targeted therapeutic applications with reduced systemic impact.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.06122053 g/mol

Monoisotopic Mass

237.06122053 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K2QDA6F3S

Other CAS

4079-26-9

Wikipedia

6,11-Dihydro[1]benzothiopyrano[4,3-b]indole

Dates

Modify: 2023-08-15
1: Baragatti B, Coceani F. Arachidonic acid epoxygenase and 12(S)-lipoxygenase: evidence of their concerted involvement in ductus arteriosus constriction to oxygen. Can J Physiol Pharmacol. 2011 May;89(5):329-34. doi: 10.1139/y11-025. PubMed PMID: 21619415.
2: Mangino MJ, Brounts L, Harms B, Heise C. Lipoxin biosynthesis in inflammatory bowel disease. Prostaglandins Other Lipid Mediat. 2006 Mar;79(1-2):84-92. PubMed PMID: 16516812.
3: Sendobry SM, Cornicelli JA, Welch K, Bocan T, Tait B, Trivedi BK, Colbry N, Dyer RD, Feinmark SJ, Daugherty A. Attenuation of diet-induced atherosclerosis in rabbits with a highly selective 15-lipoxygenase inhibitor lacking significant antioxidant properties. Br J Pharmacol. 1997 Apr;120(7):1199-206. PubMed PMID: 9105693; PubMed Central PMCID: PMC1564586.
4: Chu J, Li JG, Giannopoulos PF, Blass BE, Childers W, Abou-Gharbia M, Praticò D. Pharmacologic blockade of 12/15-lipoxygenase ameliorates memory deficits, Aβ and tau neuropathology in the triple-transgenic mice. Mol Psychiatry. 2015 Nov;20(11):1329-38. doi: 10.1038/mp.2014.170. PubMed PMID: 25560760.
5: Chen Y, Peng C, Abraham SA, Shan Y, Guo Z, Desouza N, Cheloni G, Li D, Holyoake TL, Li S. Arachidonate 15-lipoxygenase is required for chronic myeloid leukemia stem cell survival. J Clin Invest. 2014 Sep;124(9):3847-62. doi: 10.1172/JCI66129. PubMed PMID: 25105362; PubMed Central PMCID: PMC4151200.
6: Bhattacharya A, Hamilton R, Jernigan A, Zhang Y, Sabia M, Rahman MM, Li Y, Wei R, Chaudhuri A, Van Remmen H. Genetic ablation of 12/15-lipoxygenase but not 5-lipoxygenase protects against denervation-induced muscle atrophy. Free Radic Biol Med. 2014 Feb;67:30-40. doi: 10.1016/j.freeradbiomed.2013.10.002. PubMed PMID: 24121057.
7: Alsalem M, Wong A, Millns P, Arya PH, Chan MS, Bennett A, Barrett DA, Chapman V, Kendall DA. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms. Br J Pharmacol. 2013 Apr;168(8):1961-74. doi: 10.1111/bph.12092. PubMed PMID: 23278358; PubMed Central PMCID: PMC3623065.
8: Wu MY, Lin TH, Chiu YC, Liou HC, Yang RS, Fu WM. Involvement of 15-lipoxygenase in the inflammatory arthritis. J Cell Biochem. 2012 Jul;113(7):2279-89. doi: 10.1002/jcb.24098. PubMed PMID: 22573549.
9: Walters JN, Bickford JS, Beachy DE, Newsom KJ, Herlihy JD, Peck MV, Qiu X, Nick HS. cPLA(2)α gene activation by IL-1β is dependent on an upstream kinase pathway, enzymatic activation and downstream 15-lipoxygenase activity: a positive feedback loop. Cell Signal. 2011 Dec;23(12):1944-51. doi: 10.1016/j.cellsig.2011.07.002. PubMed PMID: 21771656; PubMed Central PMCID: PMC3407964.
10: Nair DG, Funk CD. A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins Other Lipid Mediat. 2009 Dec;90(3-4):98-104. doi: 10.1016/j.prostaglandins.2009.09.006. PubMed PMID: 19804839.
11: Peskar BM, Ehrlich K, Schuligoi R, Peskar BA. Role of lipoxygenases and the lipoxin A(4)/annexin 1 receptor in ischemia-reperfusion-induced gastric mucosal damage in rats. Pharmacology. 2009;84(5):294-9. doi: 10.1159/000244017. PubMed PMID: 19816089.
12: Jeon SG, Moon HG, Kim YS, Choi JP, Shin TS, Hong SW, Tae YM, Kim SH, Zhu Z, Gho YS, Kim YK. 15-lipoxygenase metabolites play an important role in the development of a T-helper type 1 allergic inflammation induced by double-stranded RNA. Clin Exp Allergy. 2009 Jun;39(6):908-17. doi: 10.1111/j.1365-2222.2009.03211.x. PubMed PMID: 19260872.
13: Peskar BM, Ehrlich K, Schuligoi R, Peskar BA. Role of lipoxygenases and lipoxin A(4)/annexin-1 receptor in gastric protection induced by 20% ethanol or sodium salicylate in rats. Pharmacology. 2009;84(5):310-3. doi: 10.1159/000248165. PubMed PMID: 19844131.
14: Seiler A, Schneider M, Förster H, Roth S, Wirth EK, Culmsee C, Plesnila N, Kremmer E, Rådmark O, Wurst W, Bornkamm GW, Schweizer U, Conrad M. Glutathione peroxidase 4 senses and translates oxidative stress into 12/15-lipoxygenase dependent- and AIF-mediated cell death. Cell Metab. 2008 Sep;8(3):237-48. doi: 10.1016/j.cmet.2008.07.005. PubMed PMID: 18762024.
15: Succol F, Praticò D. A role for 12/15 lipoxygenase in the amyloid beta precursor protein metabolism. J Neurochem. 2007 Oct;103(1):380-7. PubMed PMID: 17877641.
16: Klein RF, Allard J, Avnur Z, Nikolcheva T, Rotstein D, Carlos AS, Shea M, Waters RV, Belknap JK, Peltz G, Orwoll ES. Regulation of bone mass in mice by the lipoxygenase gene Alox15. Science. 2004 Jan 9;303(5655):229-32. PubMed PMID: 14716014.
17: Bocan TM, Rosebury WS, Mueller SB, Kuchera S, Welch K, Daugherty A, Cornicelli JA. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit. Atherosclerosis. 1998 Feb;136(2):203-16. Erratum in: Atherosclerosis 1998 Jul;139(1):201. PubMed PMID: 9543090.

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